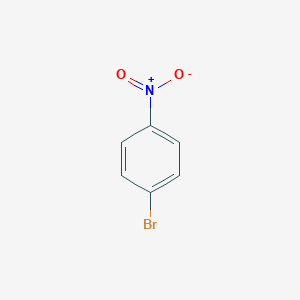

1-Bromo-4-nitrobenzene

Descripción general

Descripción

1-Bromo-4-nitrobenzene (C₆H₄BrNO₂) is a halogenated nitroaromatic compound characterized by a planar molecular geometry (r.m.s. deviation: 0.040 Å) with π-π stacking interactions and weak hydrogen bonds . Its vibrational spectra (FT-IR and FT-Raman) have been extensively studied, with absorption bands in the regions 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively . The nitro and bromine substituents at the para positions enhance its reactivity in cross-coupling reactions and electrochemical reductions, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Direct Nitration of Bromobenzene

Reaction Design and Conditions

The most straightforward route to 1-bromo-4-nitrobenzene involves the nitration of bromobenzene. Bromobenzene undergoes electrophilic aromatic substitution (EAS) with a nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The bromine substituent acts as an ortho/para-directing group due to its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R). Despite the competing ortho pathway, steric hindrance around the ortho position favors para-substitution, yielding this compound as the major product .

Optimized Protocol

-

Reagents : Bromobenzene (1 equiv), fuming HNO₃ (1.2 equiv), H₂SO₄ (catalytic).

-

Conditions : Gradual addition of HNO₃ to H₂SO₄ at 0°C, followed by bromobenzene addition. Reaction stirred at 50°C for 4–6 hours .

-

Workup : Quenching in ice-water, extraction with dichloromethane, and drying over Na₂SO₄.

Purification and Characterization

Crude product purification involves crystallization from petroleum ether using activated charcoal to adsorb colored impurities . The purified compound exhibits:

| Property | Value |

|---|---|

| Melting Point | 124–126°C |

| Boiling Point | 255–256°C |

| Density | 1.95 g/cm³ |

| Refractive Index | 1.606 (estimate) |

Nuclear magnetic resonance (NMR) analysis confirms the structure:

-

¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.7 Hz, 1H), 7.75 (dd, J = 8.7 and 2.1 Hz, 1H), 7.56 (d, J = 2.1 Hz, 1H) .

-

¹³C NMR (CDCl₃) : Peaks at 144.31 (C-NO₂), 133.60 (C-Br), and 125.93 ppm (aromatic carbons) .

Halogen Exchange via Diazotization

Sandmeyer Reaction Pathway

For higher regioselectivity, the Sandmeyer reaction offers an alternative route. This method involves diazotization of 4-nitroaniline followed by bromine substitution:

-

Diazotization : 4-Nitroaniline reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

-

Bromination : The diazonium salt is treated with CuBr, displacing the diazo group with bromine .

Key Advantages

Mechanistic Considerations

The nitro group’s strong electron-withdrawing nature (-I, -R) destabilizes the intermediate arenium ion during EAS, directing substitution to the para position. In the Sandmeyer pathway, the nitro group stabilizes the diazonium intermediate, facilitating smooth bromine insertion .

Halogenation of Nitrobenzene Derivatives

Electrophilic Bromination

While nitrobenzene is typically brominated at the meta position, modified conditions enable para-bromination. Using a Lewis acid catalyst (e.g., FeBr₃) and excess Br₂ in dichloromethane, para-bromonitrobenzene forms as a minor product. However, this method suffers from low yields (~20%) and requires rigorous chromatographic separation .

Radical Bromination

Recent advances employ radical initiators (e.g., AIBN) with N-bromosuccinimide (NBS) under UV light. This approach bypasses directing effects, but selectivity remains challenging .

Industrial-Scale Production

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated 75% yield in 15 minutes using HNO₃/H₂SO₄ under microwave conditions .

Flow Chemistry Approaches

Continuous flow systems enhance heat and mass transfer, improving para-selectivity to >90%. This method is particularly advantageous for large-scale production .

Analytical Validation

Spectroscopic Techniques

-

IR Spectroscopy : Peaks at 1558 cm⁻¹ (NO₂ asymmetric stretch) and 1345 cm⁻¹ (NO₂ symmetric stretch) .

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >98% purity, as commercialized by suppliers like Avantor .

Análisis De Reacciones Químicas

1-Bromo-4-nitrobenzene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or Stille coupling, often using palladium catalysts.

Electrochemical Reduction: This compound can be reduced at zinc microelectrodes in ionic liquids, following an EC (electron transfer followed by chemical reaction) mechanism.

Common reagents and conditions for these reactions include palladium catalysts, zinc microelectrodes, and various reducing agents. Major products formed from these reactions include 4-nitroaniline (from reduction) and various substituted benzene derivatives (from substitution reactions).

Aplicaciones Científicas De Investigación

Synthetic Applications

1-Bromo-4-nitrobenzene serves as a synthesis intermediate in the production of various organic compounds. Its applications include:

- Pharmaceutical Intermediates : It is used to synthesize active pharmaceutical ingredients (APIs) and other medicinal compounds. For example, it acts as a precursor in the synthesis of anti-inflammatory drugs and other therapeutic agents .

- Electrochemical Reduction : This compound can undergo electrochemical reduction to form arylzinc compounds, which are valuable intermediates in organic synthesis. The reduction occurs in ionic liquids, providing a green chemistry approach to synthesis .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product/Intermediate | Reference |

|---|---|---|

| Electrochemical Reduction | Arylzinc Compounds | |

| Stille Coupling Reaction | Diaryl Ethers | |

| Suzuki Coupling Reaction | Biaryl Compounds |

Industrial Applications

This compound is also significant in industrial applications:

- Agrochemical Production : It is utilized as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides .

- Analytical Chemistry : This compound acts as an internal standard in gas chromatography-mass spectrometry (GC-MS), aiding the determination of volatile organic compounds (VOCs) in environmental samples .

Case Study 1: Synthesis of Aryl Compounds

In a study investigating the use of this compound in Stille coupling reactions, researchers demonstrated its effectiveness as a coupling partner with organotin reagents to produce biaryl compounds. The reaction conditions were optimized for yield and selectivity, showcasing its utility in synthesizing complex organic molecules .

Case Study 2: Electrochemical Reduction

Another study focused on the electrochemical reduction of this compound at zinc electrodes. The research highlighted a novel method for generating arylzinc species that are crucial for further synthetic transformations. This method was noted for its efficiency and environmental benefits compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-nitrobenzene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and reduction. The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles but more reactive towards nucleophiles. The bromine atom can be displaced by nucleophiles in substitution reactions, facilitated by the electron-withdrawing effect of the nitro group .

Comparación Con Compuestos Similares

Reactivity in Coupling Reactions

1-Bromo-4-nitrobenzene is widely used in palladium-catalyzed reactions. Compared to its analogs (Table 1), its reactivity is influenced by halogen type and substituent positions:

Table 2. Pd-Catalyzed Arylation of 1-Methylimidazole

| Entry | Additive | Conversion (%) | Yield (%) | |

|---|---|---|---|---|

| 1 | Benzoic acid | 24 | 93 | |

| 3 | Benzoic acid | 46 | 75 |

Ligand choice also impacts reaction energy barriers (ΔG‡). For Sonogashira coupling, CyPtBu₂ (ΔG‡ = 25.8 kcal/mol) outperforms pCy3 (ΔG‡ = 28.1 kcal/mol) when using this compound .

Structural and Spectroscopic Differences

- Planarity : The para substitution in this compound ensures coplanarity, unlike ortho or meta isomers (e.g., 1-bromo-3-nitrobenzene), which exhibit steric hindrance .

- Vibrational Spectra: Distinct FT-IR peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-Br stretch) differentiate it from chloro or iodo analogs .

Actividad Biológica

1-Bromo-4-nitrobenzene, also known as para-bromonitrobenzene, is an aromatic compound with significant implications in organic synthesis and biological research. This article delves into its biological activity, including mechanisms of action, reactivity, and potential applications based on diverse scientific sources.

- Molecular Formula : C₆H₄BrNO₂

- Molecular Weight : 202.01 g/mol

- Melting Point : 124-127 °C

- Boiling Point : 254-256 °C

- Density : 1.948 g/cm³

- Solubility : Insoluble in water; soluble in ether and hot ethyl alcohol.

Mechanisms of Biological Activity

This compound exhibits notable reactivity due to the presence of both the bromine and nitro groups, which influence its electrophilic and nucleophilic characteristics.

Nucleophilic Substitution Reactions

The compound is known to undergo nucleophilic aromatic substitution (S_NAr) reactions, primarily driven by the electron-withdrawing effect of the nitro group. This effect stabilizes the negative charge developed during the formation of the intermediate carbanion, particularly in the para position relative to the nitro group. As such, this compound is more reactive than its meta counterpart (1-bromo-3-nitrobenzene) due to enhanced stabilization of the intermediate through resonance and inductive effects from the nitro group .

Antimicrobial Activity

Research has indicated that halogenated nitrobenzenes, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of bromonitrobenzenes can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Electrochemical Reduction Studies

Recent studies have explored the electrochemical reduction of this compound using zinc electrodes in ionic liquids. The process generates arylzinc compounds, which have been proposed as intermediates in organic synthesis. This method not only highlights the compound's reactivity but also its utility in synthesizing functionalized products .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined various bromonitrobenzene derivatives for their antimicrobial properties against common pathogens. The results indicated that this compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, reinforcing its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Aryl Compounds

In another investigation focusing on synthetic applications, researchers successfully utilized this compound as a precursor for synthesizing complex aryl compounds via palladium-catalyzed cross-coupling reactions. This study emphasized its role as a versatile building block in organic chemistry .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The most common synthesis involves nitration of bromobenzene using a mixture of concentrated HNO₃ and H₂SO₄ at 333 K. The reaction proceeds via electrophilic aromatic substitution, with a typical yield of 70%. Key optimization steps include controlled temperature to minimize byproducts (e.g., di-nitration) and efficient extraction using dichloromethane .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include a melting point of 124–126°C, boiling point of 255–256°C, and molecular weight of 202.01 g/mol. Its low solubility in water necessitates polar aprotic solvents (e.g., DMF) for reactions. Stability under inert atmospheres is recommended to avoid decomposition via hydrolysis or oxidation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. Acute toxicity (H302) mandates immediate decontamination for skin/eye contact. Storage in dry, ventilated areas away from oxidizers is critical. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Q. How is this compound utilized as a precursor in organic synthesis?

- Methodological Answer : It serves as an electrophilic aryl halide in Suzuki-Miyaura cross-couplings, enabling C–C bond formation with boronic acids. The nitro group can be reduced to an amine for further functionalization (e.g., diazotization) or act as a directing group in substitution reactions .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction of this compound in ionic liquids?

- Methodological Answer : Cyclic voltammetry in [C₄mPyrr][NTf₂] reveals a quasi-reversible one-electron reduction (EC mechanism) at zinc electrodes. The nitro group is reduced to a radical anion, followed by bromide dissociation. This pathway informs catalytic systems for selective dehalogenation .

Q. How can computational modeling guide the design of Pd catalysts for Suzuki coupling with this compound?

- Methodological Answer : Density functional theory (DFT) calculates activation barriers for oxidative addition of the C–Br bond to Pd(0). Ligand effects (e.g., electron-rich phosphines) lower barriers, enabling low Pd loadings (<1 mol%) and high turnover numbers .

Q. What crystallographic techniques resolve the structural features of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals planar nitro groups and π-π stacking (3.6–3.7 Å) between aromatic rings. Twinning corrections (CrysAlis PRO) are required for accurate refinement due to non-merohedral crystal domains .

Q. How does solvent choice impact the stability and reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions, accelerating nitro displacement by amines. Protic solvents (e.g., ethanol) risk hydrolysis, forming 4-nitrophenol. Kinetic studies via HPLC monitor competing pathways .

Q. What analytical strategies identify and quantify byproducts during this compound synthesis?

- Methodological Answer : GC-MS detects di-nitrated isomers (e.g., 1-bromo-3,5-dinitrobenzene), while ¹H-NMR quantifies residual bromobenzene. Column chromatography (silica gel, hexane/EtOAc) isolates pure product, with TLC (Rf = 0.5 in 3:1 hexane:EtOAc) confirming purity .

Q. Can DFT simulations predict regioselectivity in electrophilic substitutions of this compound?

Propiedades

IUPAC Name |

1-bromo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060415 | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream colored or brown powder; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-78-7 | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromonitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2D6WLV889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.